3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride
CAS No.: 1803582-10-6
Cat. No.: VC2960050
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803582-10-6 |
---|---|
Molecular Formula | C11H15ClFNO |
Molecular Weight | 231.69 g/mol |
IUPAC Name | 3-fluoro-3-(3-methoxyphenyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H |
Standard InChI Key | JQKODRYYPSMZFQ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2(CCNC2)F.Cl |
Canonical SMILES | COC1=CC=CC(=C1)C2(CCNC2)F.Cl |
Introduction
Chemical Identity and Basic Properties
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound with CAS number 1803582-10-6. It belongs to the class of substituted pyrrolidines, featuring both a fluorine atom and a methoxy-substituted phenyl ring at a specific position. This compound has distinctive chemical identifiers that facilitate its recognition in scientific literature and chemical databases .
Table 1: Chemical Identifiers of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine Hydrochloride
Identifier | Value |
---|---|
Chemical Name | 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride |
CAS Number | 1803582-10-6 |
Molecular Formula | C₁₁H₁₅ClFNO |
Molecular Weight | 231.69 g/mol |
SMILES | COc1cccc(c1)C1(F)CNCC1.Cl |
InChI | InChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H |
InChI Key | JQKODRYYPSMZFQ-UHFFFAOYSA-N |
MDL Number | MFCD28348213 |
The compound is characterized by its specific molecular structure and weight, providing a foundation for understanding its chemical behavior and potential interactions with biological systems .
Structural Characteristics
The structural features of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride contribute significantly to its chemical properties and potential biological activities. The molecule consists of several key components that define its three-dimensional arrangement and reactivity profile.
Core Structure
The core structure comprises a five-membered pyrrolidine ring with a nitrogen atom. At position 3 of this ring, there are two key substituents: a fluorine atom and a 3-methoxyphenyl group. This arrangement creates a tertiary carbon center at position 3, which is a stereogenic center due to the presence of four different substituents .
Functional Groups
The molecule contains several functional groups that contribute to its chemical reactivity:
-
A pyrrolidine secondary amine (as the hydrochloride salt)
-
A methoxy group (-OCH₃) at position 3 of the phenyl ring
-
A carbon-fluorine bond at position 3 of the pyrrolidine ring
The presence of the fluorine atom is particularly significant, as fluorination often enhances metabolic stability and can affect lipophilicity, important considerations in drug design.
Salt Form
As a hydrochloride salt, the nitrogen of the pyrrolidine ring exists in its protonated form. This typically enhances water solubility compared to the free base form, which is advantageous for certain applications including formulation development and improved bioavailability .
Property | Value |
---|---|
Physical State | Not specified in available data |
Appearance | Not specified in available data |
Solubility | Expected to be soluble in polar solvents (typical for hydrochloride salts) |
Melting Point | Not available in the literature |
Boiling Point | Not available in the literature |
Stability | Recommended storage at -4°C (1-2 weeks) or -20°C (1-2 years) |
The presence of the fluorine atom at position 3 likely influences the compound's stability, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry. This potentially confers enhanced metabolic stability compared to non-fluorinated analogs .
As a research tool, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride may be utilized in various laboratory settings to investigate biological pathways, receptor interactions, or as a reference standard in analytical chemistry.
Chemical Synthesis
The compound may serve as an intermediate in the synthesis of more complex molecules, particularly those requiring the incorporation of a fluorinated pyrrolidine moiety. The presence of the methoxy group provides a handle for further functionalization through various synthetic transformations .
Supplier | Catalog Number | Package Size | Purity | Price (if available) |
---|---|---|---|---|
Sigma-Aldrich (Enamine) | ENA444725147 | 50 mg | Not specified | $410.80 |
Aaron Chemicals | AR01B9QW | 50 mg | 95% | $459.00 |
Aaron Chemicals | AR01B9QW | 100 mg | 95% | $672.00 |
Aaron Chemicals | AR01B9QW | 250 mg | 95% | $949.00 |
Aaron Chemicals | AR01B9QW | 500 mg | 95% | $1,480.00 |
Aaron Chemicals | AR01B9QW | 1 g | 95% | $1,891.00 |
Bio-Fount | HCR203758 | 2.5 mg | 97% | ¥532.00 |
The relatively high cost per gram suggests that the compound requires specialized synthesis procedures and is primarily intended for research applications rather than large-scale industrial use .
Multiple chemical directories, including ECHEMI, list numerous potential suppliers of this compound, indicating its established presence in the chemical marketplace .
Related Compounds and Structural Analogs
Comparing 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride with structurally related compounds provides valuable insights into structure-activity relationships and potential applications. Several related compounds appear in the chemical literature and commercial catalogs.
Table 4: Comparison with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride | 1803582-10-6 | C₁₁H₁₅ClFNO | 231.69 | Reference compound |
3-(3-Methoxyphenyl)pyrrolidine hydrochloride | 1095545-66-6 | C₁₁H₁₆ClNO | 213.70 | Lacks fluorine at position 3 |
3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride | Not specified | C₁₁H₁₅ClFNO | 231.69 | Different arrangement of substituents on phenyl ring |
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride | 1803611-13-3 | C₁₁H₁₅ClFN | 215.69 | Methyl instead of methoxy group |
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride | 1803593-44-3 | C₁₁H₁₂ClF₄NO | 285.67 | Trifluoromethoxy instead of methoxy group |
These structural variations can significantly impact the compounds' physical properties, biological activities, and potential applications in medicinal chemistry and other fields .
Future Research Directions
Future investigations of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride might focus on:
-
Development of efficient and scalable synthetic routes
-
Evaluation of its biological activities against specific targets
-
Investigation of structure-activity relationships through the synthesis and testing of analogs
-
Exploration of its potential as a building block in the synthesis of more complex molecules with medicinal properties
-
Detailed characterization of its physicochemical properties to better understand its behavior in biological systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume